Predicted Lipophilicity Advantage of the Dimethylpyrazole Motif vs. Unsubstituted Pyrazole
The 3,5-dimethyl substitution on the pyrazole ring increases calculated logP (clogP) by approximately 0.8–1.0 log units compared to the unsubstituted pyrazole analog methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate, based on consensus predictions from multiple in silico tools (ALOGPS, XLogP3) applied to both structures [1]. The unsubstituted pyrazole analog returns a consensus clogP of approximately 0.2–0.4, whereas the title compound yields a consensus clogP of approximately 1.0–1.4 [1]. This shift places the dimethyl analog into the lipophilicity window typically associated with improved passive membrane permeability while still maintaining acceptable aqueous solubility for in vitro assay formats.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | Consensus clogP ≈ 1.0–1.4 |
| Comparator Or Baseline | Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate (unsubstituted pyrazole): consensus clogP ≈ 0.2–0.4 |
| Quantified Difference | +0.8 to +1.0 log units higher clogP for the dimethyl analog |
| Conditions | In silico prediction; ALOGPS and XLogP3 consensus; structures drawn in SMILES notation and submitted to SwissADME and PubChem predictor servers. |
Why This Matters
A 1-log increase in clogP can translate to a 10-fold increase in membrane partitioning, which directly impacts cell-based assay exposure and in vivo oral bioavailability; procurement of the incorrect analog could lead to false-negative results in phenotypic screens.
- [1] SwissADME (Swiss Institute of Bioinformatics). Calculated physicochemical parameters for methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate. Accessed via PubChem CID 71320283 structure input, 2026-05-11. View Source
